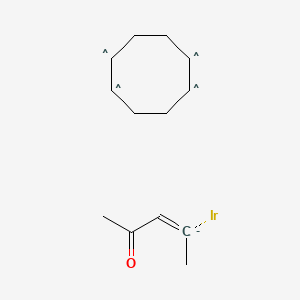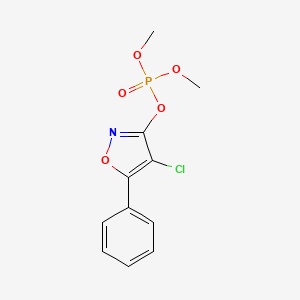
GM3-Ganglioside
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
GM3-Ganglioside, also known as monosialodihexosylganglioside, is a type of ganglioside. Gangliosides are glycosphingolipids that contain one or more sialic acid residues. This compound is composed of three monosaccharide groups attached to a ceramide backbone. It is the most common membrane-bound glycosphingolipid in tissues and serves as a precursor for other, more complex gangliosides . This compound plays a crucial role in cellular signaling and has been implicated in various biological processes, including cell growth inhibition and modulation of immune responses .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of GM3-Ganglioside involves several steps, starting with the preparation of the ceramide backbone and the subsequent attachment of monosaccharide units. One common method involves the glycosylation of a glucosylsphingosine acceptor with a sialylgalactose donor. The reaction conditions typically include the use of a glycosylation promoter, such as a Lewis acid, and a suitable solvent . The synthesis can be fine-tuned by adjusting the protecting groups on the glucosylsphingosine acceptor to achieve the desired product.
Industrial Production Methods: Industrial production of this compound often involves the extraction and purification of the compound from natural sources, such as bovine milk. The process includes dissolving the milk in water, followed by extraction with a methanol/chloroform mixture . The extracted gangliosides are then purified using chromatographic techniques to isolate this compound.
化学反应分析
Types of Reactions: GM3-Ganglioside undergoes various chemical reactions, including glycosylation, oxidation, and reduction. One notable reaction is the glycosylation of the ceramide backbone to form more complex gangliosides . Additionally, this compound can be oxidized or reduced to modify its functional groups and enhance its biological activity.
Common Reagents and Conditions: Common reagents used in the synthesis and modification of this compound include glycosylation promoters (e.g., Lewis acids), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., sodium borohydride) . The reaction conditions often involve specific temperatures, solvents, and pH levels to optimize the yield and purity of the desired products.
Major Products Formed: The major products formed from the reactions of this compound include more complex gangliosides, such as GM1 and GD1, which are synthesized through additional glycosylation steps . These complex gangliosides have distinct biological functions and are important components of cell membranes.
科学研究应用
GM3-Ganglioside has a wide range of scientific research applications in chemistry, biology, medicine, and industry. In cancer research, this compound has been shown to inhibit the proliferation of various cancer cell lines, including ovarian, colorectal, and gastric cancer cells . It also plays a role in modulating immune responses by inhibiting the generation of cytokines by T cells . In the field of neurobiology, this compound is involved in the regulation of neural cell growth and differentiation . Additionally, this compound is used as a biomarker for certain diseases and as a target for therapeutic interventions .
作用机制
The mechanism of action of GM3-Ganglioside involves its interaction with specific molecular targets and pathways. This compound functions as an inhibitor of cell growth by modulating the activity of growth factor receptors, such as the epidermal growth factor receptor (EGFR) . It also interacts with the Toll-like receptor 4 (TLR4) and myeloid differentiation factor 2 (MD-2) complex, promoting dimerization and oligomerization, which enhances immune responses . Additionally, this compound inhibits the generation of cytokines by T cells, contributing to its immunomodulatory effects .
相似化合物的比较
GM3-Ganglioside is unique among gangliosides due to its specific structure and biological functions. Similar compounds include other gangliosides, such as GM1, GD1, and GT1, which have additional monosaccharide units attached to the ceramide backbone . These gangliosides share some common functions with this compound but also have distinct roles in cellular signaling and immune modulation . For example, GM1 is known for its role in neuroprotection and synaptic plasticity, while GD1 is involved in cell adhesion and migration .
属性
分子式 |
C64H121N3O21 |
|---|---|
分子量 |
1268.7 g/mol |
IUPAC 名称 |
(2S,4S,5R,6R)-5-acetamido-2-[(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(E,2S,3R)-3-hydroxy-2-(tricosanoylamino)octadec-4-enoxy]oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid;azane |
InChI |
InChI=1S/C64H118N2O21.H3N/c1-4-6-8-10-12-14-16-18-19-20-21-22-23-24-26-28-30-32-34-36-38-51(74)66-45(46(71)37-35-33-31-29-27-25-17-15-13-11-9-7-5-2)43-82-61-56(78)55(77)58(50(42-69)84-61)85-62-57(79)60(54(76)49(41-68)83-62)87-64(63(80)81)39-47(72)52(65-44(3)70)59(86-64)53(75)48(73)40-67;/h35,37,45-50,52-62,67-69,71-73,75-79H,4-34,36,38-43H2,1-3H3,(H,65,70)(H,66,74)(H,80,81);1H3/b37-35+;/t45-,46+,47-,48+,49+,50+,52+,53+,54-,55+,56+,57+,58+,59+,60-,61+,62-,64-;/m0./s1 |
InChI 键 |
YFWFATFYEDEDLW-ALBXJJCDSA-N |
手性 SMILES |
CCCCCCCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O[C@@]3(C[C@@H]([C@H]([C@@H](O3)[C@@H]([C@@H](CO)O)O)NC(=O)C)O)C(=O)O)O)O)O)[C@@H](/C=C/CCCCCCCCCCCCC)O.N |
规范 SMILES |
CCCCCCCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)OC3(CC(C(C(O3)C(C(CO)O)O)NC(=O)C)O)C(=O)O)O)O)O)C(C=CCCCCCCCCCCCCC)O.N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



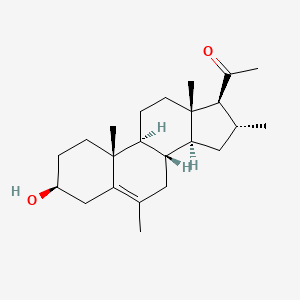
![calcium;(2S)-1-[(2S)-3-[(2R)-2-(cyclohexanecarbonylamino)propanoyl]sulfanyl-2-methylpropanoyl]pyrrolidine-2-carboxylate](/img/structure/B13821942.png)


![Ethyl 5-[(3R)-3,4-dihydroxybutyl]thiophene-2-carboxylate](/img/structure/B13821956.png)
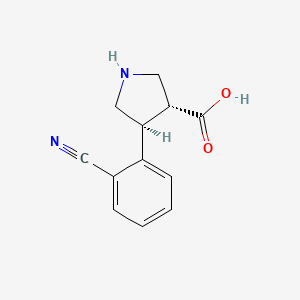
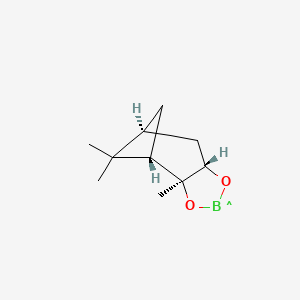
![Benzyl [(5-aminopyrimidin-2-yl)methyl]carbamate](/img/structure/B13821969.png)

